molecular formula C18H16BrNO3 B5064543 (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one

Cat. No.: B5064543
M. Wt: 374.2 g/mol
InChI Key: KEKMPVYVHSDYOK-UVTDQMKNSA-N
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Description

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromofuran moiety, a tert-butylphenyl group, and an oxazol-5-one ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-18(2,3)12-6-4-11(5-7-12)16-20-14(17(21)23-16)10-13-8-9-15(19)22-13/h4-10H,1-3H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKMPVYVHSDYOK-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=CC3=CC=C(O3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(O3)Br)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 5-bromofurfural with 4-tert-butylbenzoyl chloride in the presence of a base, followed by cyclization with an appropriate amine to form the oxazol-5-one ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bromine atom in the bromofuran ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Shares the bromine functional group but differs in overall structure and applications.

    Cetylpyridinium chloride: Structurally similar in terms of having a bromine atom but used primarily as an antimicrobial agent.

    Domiphen bromide: Another bromine-containing compound with applications in combating bacterial resistance.

Uniqueness

(4Z)-4-[(5-bromofuran-2-yl)methylidene]-2-(4-tert-butylphenyl)-1,3-oxazol-5-one is unique due to its combination of a bromofuran moiety, a tert-butylphenyl group, and an oxazol-5-one ring. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.

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